molecular formula C14H22Si B14336292 tert-Butyl(dimethyl)(1-phenylethenyl)silane CAS No. 109681-42-7

tert-Butyl(dimethyl)(1-phenylethenyl)silane

Cat. No.: B14336292
CAS No.: 109681-42-7
M. Wt: 218.41 g/mol
InChI Key: UBWWJCOWUPSYQX-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)(1-phenylethenyl)silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, and a 1-phenylethenyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)(1-phenylethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 1-phenylethyne with tert-butyl(dimethyl)silane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)(1-phenylethenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Phenylethyl-substituted silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl(dimethyl)(1-phenylethenyl)silane is used as a precursor for the introduction of silicon-containing groups into organic molecules. It serves as a building block for the synthesis of more complex organosilicon compounds.

Biology and Medicine

Research in biology and medicine explores the potential of organosilicon compounds for drug delivery and as bioactive agents. The unique properties of silicon-containing compounds, such as increased lipophilicity and stability, make them attractive for pharmaceutical applications.

Industry

In the industrial sector, this compound is used in the production of specialty polymers and materials. Its ability to modify surface properties and enhance material performance is valuable in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which tert-Butyl(dimethyl)(1-phenylethenyl)silane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, influencing the reactivity and stability of the compound. Pathways involved in its action include hydrosilylation and cross-coupling reactions, which are facilitated by the presence of the silicon atom.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are less bulky compared to tert-Butyl(dimethyl)(1-phenylethenyl)silane.

    Triethylsilyl compounds: These compounds have three ethyl groups attached to the silicon atom and exhibit different steric and electronic properties.

    tert-Butyldimethylsilyl chloride: This compound contains a tert-butyl group and two methyl groups attached to a silicon atom, similar to this compound, but with a chloride substituent.

Uniqueness

This compound is unique due to the presence of the 1-phenylethenyl group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This structural feature allows for specific interactions and applications in organic synthesis and material science.

Properties

CAS No.

109681-42-7

Molecular Formula

C14H22Si

Molecular Weight

218.41 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-phenylethenyl)silane

InChI

InChI=1S/C14H22Si/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

UBWWJCOWUPSYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

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